molecular formula C19H15Cl2N5O3 B2642812 6-(2,4-dichlorobenzyl)-3-(3,4-dimethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one CAS No. 893941-52-1

6-(2,4-dichlorobenzyl)-3-(3,4-dimethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one

Cat. No.: B2642812
CAS No.: 893941-52-1
M. Wt: 432.26
InChI Key: VUTDOQFHGYTCHV-UHFFFAOYSA-N
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Description

Regioselective Cyclocondensation

Biginelli reaction variants using β-keto esters, amidines, and aldehydes under acidic conditions yield dihydrotriazolopyrimidines with >85% regiochemical control. For example, combining ethyl acetoacetate, 2,4-dichlorobenzaldehyde, and 3,4-dimethoxyphenylguanidine in acetic acid produces the dihydro precursor with C-6 ester functionality, which undergoes oxidative aromatization using MnO₂ to form the fully conjugated system. Ionic liquid-mediated reactions (e.g., [BMIM]BF₄) shift regioselectivity toward C-7 substitution patterns, demonstrating solvent-dependent control over heterocyclic topology.

Table 1: Regioselectivity in Triazolopyrimidine Synthesis

Condition Regiochemistry Yield (%) Reference
Acetic acid (0.5 M) 5-Aryl-7-methyl 92
[BMIM]BF₄ 7-Aryl-5-methyl 88
DMF, 100°C 6-Ester-5-aryl 78

Tandem Cyclization-Oxidation Protocols

Sequential Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and Dimroth rearrangement enables modular triazole-pyrimidine fusion. Reacting 4-azido-5-aminopyrimidine with 3,4-dimethoxyphenylacetylene generates the 1,2,3-triazole intermediate, which rearranges at 120°C in DMSO to form the triazolopyrimidine core with conserved methoxy groups. This method achieves 94% atom economy compared to stepwise approaches.

Properties

IUPAC Name

6-[(2,4-dichlorophenyl)methyl]-3-(3,4-dimethoxyphenyl)triazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15Cl2N5O3/c1-28-15-6-5-13(8-16(15)29-2)26-18-17(23-24-26)19(27)25(10-22-18)9-11-3-4-12(20)7-14(11)21/h3-8,10H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUTDOQFHGYTCHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2C3=C(C(=O)N(C=N3)CC4=C(C=C(C=C4)Cl)Cl)N=N2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15Cl2N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-(2,4-Dichlorobenzyl)-3-(3,4-dimethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the synthesis, biological activity, and underlying mechanisms of this compound based on diverse sources.

Synthesis

The synthesis of this compound typically involves multi-step reactions that include the formation of the triazole ring and subsequent functionalization with various aryl groups. The general synthetic pathway can be summarized as follows:

  • Formation of Triazole Ring : The initial step involves the reaction of appropriate hydrazones with isocyanates or isothiocyanates to form the triazole structure.
  • Aryl Substitution : The introduction of 2,4-dichlorobenzyl and 3,4-dimethoxyphenyl groups is achieved through electrophilic aromatic substitution reactions.
  • Final Modifications : Further modifications may include deprotection steps or additional functional group transformations to enhance biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives. For instance:

  • Mechanism of Action : Compounds containing triazole rings have been shown to inhibit key signaling pathways involved in cancer cell proliferation and survival. The inhibition of enzymes such as EGFR (Epidermal Growth Factor Receptor) has been noted in several studies, leading to reduced tumor growth in vitro and in vivo models .
  • Case Studies : In a screening study involving various triazole derivatives, certain compounds demonstrated significant cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer) with IC50 values ranging from 6.2 μM to 43.4 μM .

Antimicrobial Activity

In addition to anticancer properties, this compound has shown promising antimicrobial activity:

  • Activity Spectrum : Triazole derivatives have been evaluated for their efficacy against a range of pathogenic bacteria and fungi. For example, compounds similar to 6-(2,4-dichlorobenzyl)-3-(3,4-dimethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one exhibited notable antibacterial effects against common strains like E. coli and S. aureus .
  • Mechanistic Insights : The antimicrobial action is hypothesized to involve disruption of microbial cell membranes and interference with nucleic acid synthesis.

Data Table: Biological Activity Summary

Biological ActivityCell Line/PathogenIC50 Value (µM)Reference
AnticancerMCF-727.3
AnticancerHCT-1166.2
AntimicrobialE. coliNot specified
AntimicrobialS. aureusNot specified

Scientific Research Applications

Pharmacological Properties

  • Anticancer Activity
    • Research indicates that triazole derivatives exhibit significant anticancer properties. In vitro studies have shown that compounds similar to 6-(2,4-dichlorobenzyl)-3-(3,4-dimethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one demonstrate cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and liver cancer (Bel-7402) cells. For instance, derivatives of triazoles have been reported to induce apoptosis in malignant cells through various mechanisms such as cell cycle arrest and inhibition of proliferation .
  • Antimicrobial Activity
    • Compounds within the triazole class have shown promising antimicrobial properties against a range of pathogens. The structure of 6-(2,4-dichlorobenzyl)-3-(3,4-dimethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one may enhance its efficacy against bacterial strains and fungi. Studies suggest that modifications in the triazole ring can lead to increased potency against resistant strains of bacteria .
  • Anti-inflammatory Effects
    • The anti-inflammatory potential of triazole derivatives has been explored in various experimental models. The compound's ability to inhibit pro-inflammatory cytokines positions it as a candidate for treating inflammatory diseases. This effect is particularly relevant in conditions like arthritis and other chronic inflammatory disorders .

Structure-Activity Relationship (SAR)

Understanding the relationship between the chemical structure and biological activity is crucial for optimizing the efficacy of triazole derivatives. The presence of specific substituents on the benzyl and phenyl rings can significantly influence the biological activity of 6-(2,4-dichlorobenzyl)-3-(3,4-dimethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one.

SubstituentEffect on Activity
2,4-DichlorobenzylEnhances anticancer activity
3,4-DimethoxyphenylIncreases antimicrobial potency

Case Studies

  • Cytotoxicity Evaluation
    • A study evaluated the cytotoxic effects of various triazole derivatives on MCF-7 cells. The results indicated that compounds with similar structural features to 6-(2,4-dichlorobenzyl)-3-(3,4-dimethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one exhibited IC50 values in the micromolar range .
  • Antimicrobial Screening
    • Another investigation focused on the antimicrobial activity of substituted triazoles against clinical isolates of Staphylococcus aureus and Escherichia coli. Compounds with a dichlorobenzyl moiety showed enhanced activity compared to their unsubstituted counterparts .

Comparison with Similar Compounds

Key Findings and Implications

Substituent Impact :

  • Chlorine vs. Fluorine : Dichlorobenzyl (target) offers greater lipophilicity than fluorinated analogs, favoring tissue penetration but risking solubility issues .
  • Methoxy vs. Heterocyclic Linkers : Direct 3,4-dimethoxyphenyl attachment (target) may optimize antiviral activity compared to oxadiazole-linked groups, which add complexity and molecular weight .

Therapeutic Potential: The target compound’s structure aligns with antiviral SAR trends but lacks direct efficacy data. Comparative studies with ’s ethyl-substituted analog could clarify position 5’s role . Contrast with ticagrelor underscores the scaffold’s versatility; minor modifications can redirect applications from antiviral to cardiovascular .

Optimization Opportunities :

  • Introducing solubilizing groups (e.g., piperazinyl in ) or fluorine atoms () could balance the target’s high logP .

Q & A

Q. What are the established synthetic methodologies for 6-(2,4-dichlorobenzyl)-3-(3,4-dimethoxyphenyl)-3H-triazolo[4,5-d]pyrimidin-7-one?

The synthesis typically involves multi-step heterocyclic condensation. A common approach includes:

  • Step 1 : Formation of the triazole ring via cyclization of hydrazine derivatives with nitriles or carbonyl compounds.
  • Step 2 : Functionalization of the pyrimidine core using nucleophilic aromatic substitution (e.g., introducing dichlorobenzyl groups via alkylation).
  • Step 3 : Optimization of reaction conditions (e.g., solvent polarity, temperature, catalysts like DMAP) to enhance yield and purity .

Q. Key Parameters for Optimization

ParameterExample ConditionsImpact on Yield
SolventDMF, THF, or toluenePolar solvents improve cyclization
Temperature80–120°CHigher temps reduce reaction time
CatalystsDMAP, Pd/CPd/C enhances regioselectivity

Q. Which analytical techniques are critical for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms regiochemistry and substituent positions (e.g., distinguishing triazole vs. pyrimidine protons) .
  • X-ray Crystallography : Resolves bond angles (e.g., coplanarity of triazole-pyrimidine rings, dihedral angles <5° for conjugation) and validates stereochemistry .
  • High-Performance Liquid Chromatography (HPLC) : Purity assessment (>98%) using C18 columns with UV detection at 254 nm .

Q. What safety protocols are recommended for handling this compound?

  • Personal Protective Equipment (PPE) : Chemical-resistant gloves (nitrile), lab coats, and safety goggles.
  • Ventilation : Use fume hoods to minimize inhalation of airborne particulates .
  • Spill Management : Absorb with inert materials (e.g., vermiculite) and avoid drainage contamination .

Advanced Research Questions

Q. How can researchers evaluate the pharmacological potential of this compound?

  • In Vitro Assays :
    • Enzyme Inhibition : Screen against kinases or phosphodiesterases using fluorescence polarization.
    • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations .
  • ADME Profiling : Use SwissADME to predict logP (lipophilicity), solubility, and drug-likeness. Compare results with reference drugs (e.g., celecoxib) to prioritize lead optimization .

Q. Pharmacokinetic Parameters (SwissADME)

PropertyPredicted ValueReference Drug (Celecoxib)
logP3.23.5
Water Solubility-4.2 (Log S)-4.5
Bioavailability55%60%

Q. What structural insights can X-ray crystallography provide for SAR studies?

  • Key Findings :
    • Triazole and pyrimidine rings are coplanar (deviation <0.02 Å), enabling π-π stacking with target proteins .
    • Dichlorobenzyl substituents adopt a perpendicular orientation (dihedral angle ~87°), potentially influencing steric interactions .
  • Implications : Modifications to the dimethoxyphenyl group may enhance binding affinity without disrupting conjugation .

Q. How can computational modeling guide the design of derivatives?

  • Molecular Docking : Use AutoDock Vina to predict binding modes with kinase domains (e.g., EGFR). Focus on hydrogen bonds between methoxy groups and active-site residues .
  • MD Simulations : Analyze stability of ligand-protein complexes (100 ns trajectories) to prioritize derivatives with low RMSD (<2 Å) .

Q. How should researchers address contradictions in reported biological activity data?

  • Case Example : Discrepancies in IC50 values may arise from assay conditions (e.g., ATP concentration in kinase assays).
  • Resolution :
    • Standardize protocols (e.g., uniform ATP levels at 1 mM).
    • Validate findings across multiple cell lines and orthogonal assays (e.g., SPR vs. fluorescence) .

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